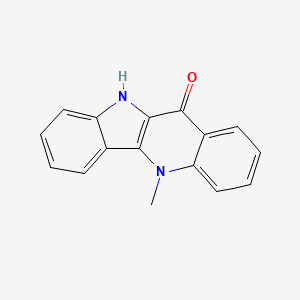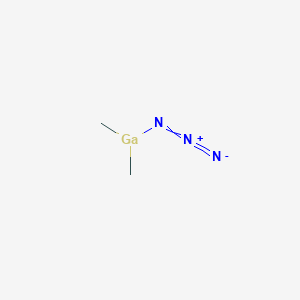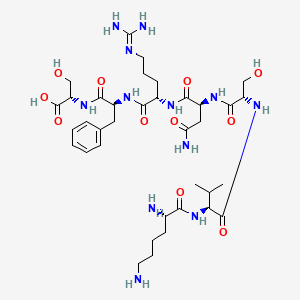
H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH is a peptide consisting of the amino acids lysine, valine, serine, asparagine, arginine, phenylalanine, and serine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as the hydroxyl group of serine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger a cascade of molecular events, leading to the desired biological response. The exact molecular targets and pathways involved vary based on the peptide’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH:
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: A peptide used in neurological research.
Uniqueness
H-Lys-Val-Ser-Asn-Arg-Phe-Ser-OH: is unique due to its specific amino acid sequence, which determines its distinct biological activity and potential applications. Its combination of amino acids allows it to interact with specific molecular targets, making it valuable for various research and therapeutic purposes.
Propiedades
Número CAS |
158329-15-8 |
|---|---|
Fórmula molecular |
C36H60N12O11 |
Peso molecular |
836.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H60N12O11/c1-19(2)28(48-29(52)21(38)11-6-7-13-37)34(57)46-25(17-49)33(56)45-24(16-27(39)51)32(55)43-22(12-8-14-42-36(40)41)30(53)44-23(15-20-9-4-3-5-10-20)31(54)47-26(18-50)35(58)59/h3-5,9-10,19,21-26,28,49-50H,6-8,11-18,37-38H2,1-2H3,(H2,39,51)(H,43,55)(H,44,53)(H,45,56)(H,46,57)(H,47,54)(H,48,52)(H,58,59)(H4,40,41,42)/t21-,22-,23-,24-,25-,26-,28-/m0/s1 |
Clave InChI |
LDZQNLUJASTTMD-FNARAVPISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)

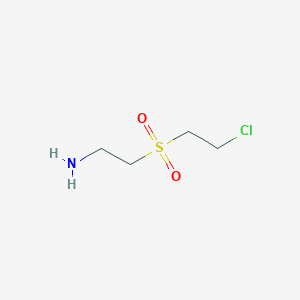
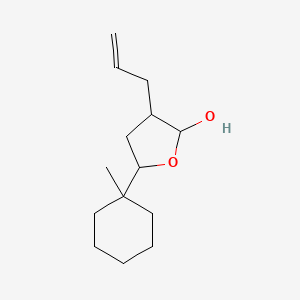
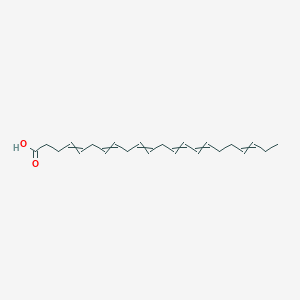
phosphanium nitrate](/img/structure/B14262546.png)
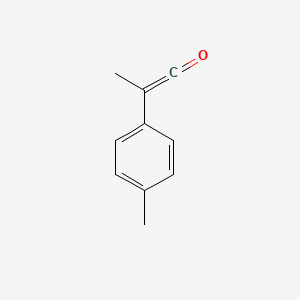
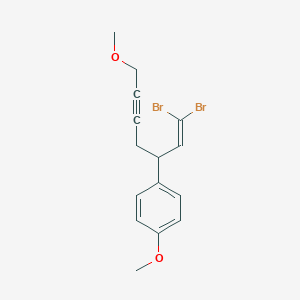
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
